Product packaging for 1-(3-Fluoro-5-methylphenyl)piperidin-4-one(Cat. No.:)

1-(3-Fluoro-5-methylphenyl)piperidin-4-one

Cat. No.: B13043931
M. Wt: 207.24 g/mol
InChI Key: IPVOQOHYMFLGHV-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)piperidin-4-one is a fluorinated piperidone-based compound offered as a key chemical intermediate for research and development. The 4-piperidone core is a privileged scaffold in medicinal chemistry, widely recognized for its utility in constructing molecules with diverse biological properties. This compound is structurally related to a class of molecules known as 3,5-bis(arylidene)-4-piperidones, which are established as bio-active curcumin mimics with improved chemical stability and bioavailability profiles compared to the natural product . Piperidone derivatives are frequently investigated for their anti-inflammatory and anticancer potential. For instance, structurally optimized 4-piperidone analogs have demonstrated significant efficacy by inhibiting critical inflammatory pathways, such as NF-κB and MAPK activation, which are implicated in conditions like rheumatoid arthritis . Furthermore, related compounds featuring a conjugated dienone system on the piperidyl ring have shown potent and tumour-selective cytotoxicity in scientific studies, functioning through mechanisms that may include modulation of the mitochondrial membrane potential . The incorporation of a fluorine atom on the aryl ring is a common strategy in drug design to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity. Researchers may utilize this compound as a versatile precursor in the synthesis of more complex molecules for screening in various biological assays. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions and characterize it fully (e.g., via NMR, HRMS) upon receipt, as is standard practice for research chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14FNO B13043931 1-(3-Fluoro-5-methylphenyl)piperidin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)piperidin-4-one

InChI

InChI=1S/C12H14FNO/c1-9-6-10(13)8-11(7-9)14-4-2-12(15)3-5-14/h6-8H,2-5H2,1H3

InChI Key

IPVOQOHYMFLGHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)N2CCC(=O)CC2

Origin of Product

United States

Synthetic Methodologies for N Fluoro Substituted Phenyl Piperidin 4 One Derivatives

Established Synthetic Routes to Piperidin-4-one Core Structures

The construction of the piperidin-4-one skeleton can be achieved through various classical and contemporary organic reactions. These methods often involve the formation of the heterocyclic ring through condensation, multi-component reactions, or cyclization strategies.

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. nih.govchemrevlett.com This reaction typically involves the condensation of a ketone, an aldehyde, and an amine or ammonia. nih.govsciencemadness.org For the synthesis of N-substituted piperidin-4-ones, a primary amine is used as the nitrogen source. In a typical procedure for preparing 2,6-diaryl-3-methyl-4-piperidones, ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) are reacted. nih.gov The general applicability of the Mannich reaction makes it a viable, though sometimes low-yielding, method for preparing a variety of piperidone structures. sciencemadness.org The reaction can be performed in a one-pot fashion, which is advantageous for efficiency. sciencemadness.org

A general and efficient two-step process has been developed for the synthesis of various N-aryl-4-piperidones. acs.org This method starts with the commercially available N-benzyl-4-piperidone, which is reacted with methyl iodide to form N-methyl-N-benzyl-4-oxopiperidinium iodide. acs.org This salt then undergoes an exchange reaction with the desired aniline (B41778), in this case, 3-fluoro-5-methylaniline, to yield the target N-aryl-piperidone. acs.org

Reactant 1Reactant 2Reactant 3ProductReference
Ketone (e.g., acetone)Aldehyde (e.g., formaldehyde)Primary Amine (e.g., 3-fluoro-5-methylaniline)N-(3-fluoro-5-methylphenyl)piperidin-4-one sciencemadness.org
N-benzyl-4-piperidoneMethyl Iodide3-fluoro-5-methylaniline1-(3-Fluoro-5-methylphenyl)piperidin-4-one acs.org

This table represents a generalized scheme and a specific example for the synthesis of N-aryl piperidin-4-ones via Mannich-type reactions.

Multi-component reactions (MCRs) offer an efficient and diversity-oriented approach to complex molecules like piperidin-4-one derivatives from simple starting materials in a single synthetic operation. erciyes.edu.tr These reactions are highly valued for their atom economy and reduction of waste, time, and energy. erciyes.edu.tr Several MCRs have been developed for the synthesis of polysubstituted piperidines. researchgate.net For instance, a four-component reaction involving dicyano-substituted olefins, aromatic aldehydes, pyridinium (B92312) ylides, and ammonium acetate can produce highly substituted piperidin-2-ones. researchgate.net While not directly yielding this compound, the principles of MCRs can be adapted for its synthesis. A one-pot, three-component synthesis of gramine (B1672134) derivatives has been achieved by reacting indole (B1671886) or N-methylindole with an aromatic aldehyde and a heteroaryl amine under solvent- and catalyst-free conditions. erciyes.edu.tr

Annulation, the formation of a ring onto a pre-existing molecule, and cyclization of acyclic precursors are fundamental strategies for constructing the piperidine (B6355638) ring. scripps.edu These methods encompass a variety of reaction types, including those mediated by transition metals and radicals. beilstein-journals.orgnih.gov

The cyclization of amines onto alkenes is a powerful method for piperidine synthesis. beilstein-journals.orgnih.gov Gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov Palladium-catalyzed intramolecular hydroamination is another effective strategy. nih.gov For instance, a base-free Pd(DMSO)2(TFA)2 catalyst enables a Wacker-type aerobic oxidative cyclization of alkenes to form various nitrogen heterocycles, including piperidines. organic-chemistry.org

Radical cyclizations provide a complementary approach to piperidine ring formation, often under mild conditions. beilstein-journals.orgresearchgate.net Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.govresearchgate.net Another method involves the photoredox-mediated radical/polar crossover, where photocatalytically generated alkyl radicals with pendant leaving groups react with imines to form cyclic amines like piperidines. researchgate.net A photoredox strategy for synthesizing spiropiperidines has also been developed, which involves the light-driven reduction of linear aryl halides to aryl radicals that then undergo regioselective cyclization. nih.gov

Radical SourceCatalyst/MediatorSubstrate TypeProduct TypeReference
Aryl HalideOrganic Photoredox CatalystLinear precursor with olefinSpirocyclic Piperidine nih.gov
Diazo CompoundCobalt(II) PorphyrinLinear amino-aldehydeSubstituted Piperidine nih.govresearchgate.net
Alkyl RadicalPhotoredox/Cobaloxime/AmineAldehyde with pendant alkeneCyclic Amine organic-chemistry.org

This table summarizes various radical-mediated cyclization strategies for piperidine synthesis.

Palladium catalysis has emerged as a versatile tool for the construction of complex heterocyclic scaffolds. nih.govrsc.org Palladium-catalyzed annulation reactions can be used to synthesize functionalized piperidine derivatives. acs.org For example, a Pd-catalyzed formal [4+1] cycloaddition of sulfur ylides and in situ-generated Pd-stabilized zwitterions provides a route to functionalized proline derivatives, and similar strategies can be envisioned for piperidones. acs.org Furthermore, palladium-catalyzed annulations of in situ generated strained cyclic allenes with aryl halides can produce fused heterocyclic products containing a piperidine ring. nih.govnih.gov These reactions proceed through the formation of two new bonds and a new stereocenter. nih.gov

Annulation and Cyclization Strategies for Piperidine Ring Formation

Targeted Synthesis of N-Aryl Piperidin-4-ones

The construction of N-aryl piperidin-4-ones can be broadly approached by either forming the piperidinone ring with the aryl group already attached to the nitrogen atom or by attaching the aryl group to a pre-existing piperidin-4-one core.

The formation of the crucial C(aryl)-N bond is a key step in the synthesis of these compounds. Modern cross-coupling chemistry offers powerful tools for this transformation, alongside classical condensation methods.

Transition-metal-catalyzed cross-coupling reactions are the most prominent methods for forging the N-aryl bond. These reactions typically involve the coupling of an aryl halide or pseudohalide with piperidin-4-one.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of aryl amines. organic-chemistry.org It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand. organic-chemistry.orgorgsyn.org The catalytic system's versatility allows for the coupling of a wide array of aryl halides with various amines, including cyclic ketones like piperidin-4-one. orgsyn.org The choice of ligand, base, and solvent is critical for achieving high yields. Common ligands include biarylphosphines (e.g., XPhos, SPhos) and ferrocenylphosphines (e.g., Josiphos), while bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are frequently used. organic-chemistry.orgorgsyn.org The reaction is valued for its functional group tolerance and applicability to large-scale synthesis. orgsyn.org

Ullmann Condensation: A classical method for N-arylation, the Ullmann condensation traditionally involves the reaction of an aryl halide with an amine using stoichiometric amounts of copper at high temperatures. wikipedia.orgorganic-chemistry.org Modern iterations have significantly improved the reaction's scope and practicality by using soluble copper catalysts, often in combination with ligands such as diamines or amino acids (e.g., N,N-dimethyl glycine). organic-chemistry.orgnih.gov While often requiring harsher conditions than palladium-catalyzed methods, the Ullmann reaction remains a viable alternative, especially for specific substrates where palladium catalysis may be less effective. wikipedia.orgnih.gov

An alternative strategy involves constructing the piperidinone ring from acyclic precursors, where the fluorinated aryl moiety is introduced via a fluorinated aniline starting material.

Double Michael Addition and Dieckmann Condensation: A well-established route to N-substituted piperidin-4-ones involves the twofold Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as an alkyl acrylate. youtube.comdtic.mil In this context, a fluorinated aniline (e.g., 3-fluoro-5-methylaniline) would serve as the primary amine. The resulting diester intermediate is then subjected to an intramolecular Dieckmann condensation, typically promoted by a strong base like sodium ethoxide or sodium hydride, to form the β-keto ester. Subsequent hydrolysis and decarboxylation yield the desired N-(fluoro-substituted phenyl)piperidin-4-one. dtic.milrsc.org

Mannich-type Reactions: The Mannich reaction and its variations can be employed to construct the piperidinone skeleton. chemrevlett.com This involves the condensation of an amine, an aldehyde (like formaldehyde), and a ketone with two α-hydrogens. chemrevlett.com While direct multicomponent synthesis of N-aryl piperidin-4-ones this way can be complex, stepwise approaches using a fluorinated aniline are feasible.

Achieving stereocontrol is paramount when synthesizing substituted piperidinones that possess additional chiral centers. While this compound itself is achiral, the principles of stereoselective synthesis are crucial for creating more complex, biologically active analogs.

Methods for controlling stereochemistry during the formation of the piperidine ring include:

Substrate-Controlled Reactions: Existing stereocenters in the acyclic precursor can direct the stereochemical outcome of the cyclization reaction.

Auxiliary-Controlled Synthesis: Chiral auxiliaries can be temporarily incorporated into the molecule to guide the stereoselective formation of new chiral centers, and are subsequently removed.

Catalytic Asymmetric Synthesis: The use of chiral catalysts (metal-based or organocatalysts) can induce enantioselectivity or diastereoselectivity in the ring-forming step. For instance, iridium-catalyzed cycloadditions of imines have been shown to produce C-substituted piperazines with excellent regio- and diastereoselective control, a strategy whose principles can be extended to piperidinone synthesis. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides has also been developed as a modular and diastereoselective route to substituted piperidin-4-ols, which are direct precursors to the corresponding ketones. nih.gov Similarly, iron-catalyzed asymmetric reductive couplings can create challenging α-tertiary stereocenters in piperidines. acs.org These advanced methods provide access to stereochemically defined piperidinone cores that can then be N-arylated. nih.govnih.gov

Strategies for Introducing the Fluorinated Aryl Moiety

Synthesis of this compound and Analogous Fluorinated N-Aryl Piperidin-4-ones

The most direct and common method for synthesizing the title compound is the N-arylation of piperidin-4-one.

The synthesis of this compound is typically achieved via a Buchwald-Hartwig amination. This involves the coupling of piperidin-4-one (often as its hydrochloride salt, which is liberated in situ by the base) with a suitable aryl halide, such as 1-bromo-3-fluoro-5-methylbenzene or 1-iodo-3-fluoro-5-methylbenzene.

A representative procedure would involve:

Catalyst: A palladium(II) source like palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst complex.

Ligand: A bulky, electron-rich phosphine ligand such as Xantphos, RuPhos, or BrettPhos.

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being common choices.

Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or dimethylformamide (DMF) are typically used.

Temperature: The reaction is usually conducted at elevated temperatures, often between 80-120 °C, sometimes with the aid of microwave irradiation to reduce reaction times. google.com

The table below summarizes typical conditions for related N-arylation reactions, which are applicable to the synthesis of the target compound.

MethodAryl SubstrateAmine SubstrateCatalyst/Ligand SystemBaseSolventGeneral ConditionsRef.
Buchwald-Hartwig AminationAryl Halide (Br, I) or TriflatePiperidin-4-onePd(OAc)₂ or Pd₂(dba)₃ / Biarylphosphine LigandNaOtBu, K₃PO₄, Cs₂CO₃Toluene, DioxaneInert atmosphere, 80-120 °C orgsyn.org, organic-chemistry.org
Ullmann CondensationAryl Halide (I, Br)Piperidin-4-oneCuI / Diamine or Amino Acid LigandK₂CO₃, K₃PO₄DMF, NMPHigh Temperature (100-200 °C) wikipedia.org, nih.gov
Dieckmann Cyclization RouteFluorinated AnilineAlkyl Acrylate(1) Michael Addition (neat or solvent) (2) Base for CyclizationNaOEt, NaHEthanol (B145695), Toluene(1) Reflux (2) Base-mediated cyclization, then hydrolysis/decarboxylation rsc.org, dtic.mil

Optimization of Reaction Pathways and Yields

The synthesis of N-(fluoro-substituted phenyl)piperidin-4-one derivatives, including the specific compound this compound, predominantly relies on cross-coupling reactions that form the critical carbon-nitrogen (C-N) bond. The Buchwald-Hartwig amination is a cornerstone of this synthetic approach, celebrated for its wide substrate scope and functional group tolerance. wikipedia.org This palladium-catalyzed reaction couples an amine (piperidin-4-one) with an aryl halide (a fluoro-substituted phenyl halide), providing a direct route to the desired N-aryl piperidinone framework. wikipedia.orgyoutube.com

Achieving high yields and purity necessitates a thorough optimization of reaction parameters. The efficiency of the Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, base, solvent, and temperature. bristol.ac.ukresearchgate.net The development of various generations of catalyst systems has expanded the reaction's applicability, allowing for the coupling of a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.org

Key optimization parameters include:

Catalyst and Ligand: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand are pivotal. libretexts.orgacsgcipr.org Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and Xantphos, are known to stabilize the palladium catalyst, enhance the rates of oxidative addition and reductive elimination, and ultimately improve reaction efficiency and yields. youtube.comresearchgate.net The selection of the ligand can have a remarkable effect on reaction conversion. For instance, in a study optimizing a Buchwald-Hartwig coupling, switching from BINAP or DPEphos to XPhos resulted in a significant increase in product conversion from negligible amounts to 91%. researchgate.net

Base: A base is required to deprotonate the amine, facilitating its coordination to the palladium center. youtube.com Common bases include strong alkoxides like sodium tert-butoxide (NaOtBu) and weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.govnih.gov The choice of base can be critical; for example, certain reactions show quantitative conversion in the presence of weak inorganic bases in polar solvents like DMSO. nih.gov

Solvent: The reaction is typically performed in aprotic solvents like toluene, 1,4-dioxane, or dimethylformamide (DMF). acsgcipr.orgnih.gov The solvent can influence catalyst solubility and reactivity. Studies have shown that polar solvents like DMF and DMSO can be highly effective, sometimes providing superior results compared to traditionally used toluene. nih.gov

Temperature and Concentration: Reaction temperature and substrate concentration are adjusted to find a "sweet spot" that maximizes yield. bristol.ac.uk Optimization studies, sometimes employing Design of Experiments (DoE) methodologies, systematically vary these parameters to identify the optimal conditions. bristol.ac.uk For example, an optimization study might reveal that a temperature of 80°C and a concentration of 0.4 M provide the highest yield for a specific catalyst-ligand combination. bristol.ac.uk

The following interactive table illustrates how systematic variation of reaction parameters can optimize the yield of a representative Buchwald-Hartwig amination reaction.

Data derived from a representative optimization study for Buchwald-Hartwig amination. researchgate.net

Post-Synthetic Modifications (e.g., N-Acrylation)

Once the N-(fluoro-substituted phenyl)piperidin-4-one core has been synthesized, it can serve as a versatile intermediate for further functionalization. These post-synthetic modifications allow for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships for various applications. Modifications can be targeted at the piperidine nitrogen or the C4-keto group.

A key example of such a modification is N-Acrylation . This reaction introduces an acryloyl group onto a nitrogen atom. In the context of related piperidin-4-one structures, N-acrylation has been successfully demonstrated. For instance, the synthesis of 1-acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidine-4-one involves the reaction of the parent piperidin-4-one with acryloyl chloride. chemrevlett.com This type of acylation transforms the secondary or tertiary amine within the piperidine ring into an amide, which can alter the molecule's chemical properties. The general procedure involves treating the piperidin-4-one derivative with an acylating agent, often in the presence of a base to neutralize the acid byproduct. chemrevlett.comacs.org

Beyond N-acylation, the C4-ketone is a prime site for a variety of chemical transformations:

Reductive Amination: The ketone can be converted into an amine through reductive amination. This involves reacting the piperidin-4-one with an amine to form an intermediate imine or enamine, which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). nih.govdtic.mil This pathway is valuable for creating 1,4-disubstituted piperidine derivatives. nih.gov

Formation of Oximes: The ketone can react with hydroxylamine (B1172632) to form a piperidin-4-one oxime. These oximes can be further modified, for example, by esterification to produce novel derivatives. chemrevlett.com

Wittig Reaction and Related Olefinations: The carbonyl group can be converted into a carbon-carbon double bond, allowing for the synthesis of alkylidene piperidines. nih.gov

These modifications highlight the synthetic utility of the N-aryl piperidin-4-one scaffold as a building block for more complex molecules. The following table provides examples of post-synthetic modifications performed on piperidin-4-one cores.

Advanced Spectroscopic Characterization and Elucidation of N Fluoro Substituted Phenyl Piperidin 4 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one , the signals corresponding to the protons of the piperidin-4-one ring are expected to appear as multiplets due to spin-spin coupling.

The protons on the piperidine (B6355638) ring adjacent to the nitrogen atom (C2-H and C6-H) are typically observed in the range of δ 3.0-4.0 ppm. The protons at the C3 and C5 positions, adjacent to the carbonyl group, are expected to resonate at a slightly downfield region, typically between δ 2.5 and 3.0 ppm, appearing as triplets.

The aromatic protons of the 3-fluoro-5-methylphenyl group will exhibit a distinct splitting pattern influenced by the fluorine and methyl substituents. The methyl group protons will appear as a singlet, likely in the range of δ 2.2-2.4 ppm. The aromatic protons will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Piperidine H2/H63.0 - 4.0Triplet
Piperidine H3/H52.5 - 3.0Triplet
Aromatic CH6.5 - 7.5Multiplet
Methyl (CH₃)2.2 - 2.4Singlet

This table presents predicted ¹H NMR data based on analogous structures and general chemical shift principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon (C=O) of the piperidin-4-one ring is the most deshielded and will appear at a characteristic downfield chemical shift, typically in the range of δ 205-210 ppm.

The carbon atoms of the piperidine ring attached to the nitrogen (C2 and C6) are expected to resonate around δ 50-60 ppm. The carbons at the C3 and C5 positions will appear at approximately δ 40-50 ppm. The methyl group carbon will have a chemical shift in the range of δ 20-25 ppm.

The aromatic carbons will show a range of chemical shifts between δ 110 and 165 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The signals for the aromatic carbons will also be influenced by the positions of the fluoro and methyl substituents.

Carbon Expected Chemical Shift (ppm)
C=O205 - 210
Piperidine C2/C650 - 60
Piperidine C3/C540 - 50
Aromatic C110 - 165
Methyl (CH₃)20 - 25

This table presents predicted ¹³C NMR data based on analogous structures and general chemical shift principles.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroarene Moiety

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for studying fluorine-containing compounds. nih.gov Since ¹⁹F is a 100% naturally abundant spin-1/2 nucleus, it provides strong, sharp signals. nih.gov The chemical shift of the fluorine atom in the 3-fluoro-5-methylphenyl moiety is sensitive to its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed in the range of -100 to -140 ppm relative to a standard reference like CFCl₃. The signal will likely appear as a multiplet due to coupling with neighboring aromatic protons. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Structural Assignment

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of protons within the piperidine ring and the aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connection between the phenyl ring and the piperidine nitrogen, as well as confirming the positions of the substituents on the aromatic ring relative to the piperidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of This compound will exhibit characteristic absorption bands corresponding to its various functional groups.

A strong absorption band corresponding to the C=O stretching vibration of the ketone group is expected in the region of 1710-1730 cm⁻¹. The C-N stretching vibration of the tertiary amine in the piperidine ring will likely appear in the range of 1180-1250 cm⁻¹.

The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibration of the fluoroarene moiety typically gives a strong absorption in the 1200-1300 cm⁻¹ range. The C-H bending vibrations of the methyl group and the methylene (B1212753) groups of the piperidine ring will be observed in the fingerprint region (below 1500 cm⁻¹).

Functional Group Expected Vibrational Frequency (cm⁻¹)
C=O (Ketone)1710 - 1730 (Strong)
C-N (Tertiary Amine)1180 - 1250
Aromatic C-H> 3000
Aromatic C=C1450 - 1600
C-F (Aryl)1200 - 1300 (Strong)
CH₂/CH₃ Bending< 1500

This table presents predicted FT-IR absorption bands based on characteristic group frequencies.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure and composition. For this compound, the FT-Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups: the piperidin-4-one ring and the 3-fluoro-5-methylphenyl substituent.

The key vibrational modes anticipated for this molecule would include the stretching of the carbonyl group (C=O) within the piperidinone ring, which typically appears as a strong band in the region of 1700-1725 cm⁻¹. The aromatic C-C stretching vibrations of the phenyl ring are expected to produce multiple bands in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations associated with the tertiary amine linkage between the phenyl ring and the piperidine ring would likely be observed in the 1200-1350 cm⁻¹ region.

Furthermore, the presence of the fluorine and methyl substituents on the aromatic ring will give rise to specific vibrational modes. The C-F stretching vibration is anticipated in the 1100-1300 cm⁻¹ range, while the C-H stretching and bending vibrations of the methyl group will appear around 2870-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively. The piperidine ring itself will contribute a complex series of CH₂ bending, twisting, and wagging vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted FT-Raman Vibrational Assignments for this compound

Predicted Wavenumber (cm⁻¹)Vibrational Assignment
~2960-2870C-H stretching (methyl and piperidine)
~1715C=O stretching (piperidinone)
~1600, ~1580, ~1480, ~1440Aromatic C-C stretching
~1450-1375C-H bending (methyl)
~1350-1200C-N stretching (aryl-amine)
~1300-1100C-F stretching
Below 1500Fingerprint Region (CH₂ bending, twisting, wagging)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₂H₁₄FNO, with a calculated monoisotopic mass of approximately 207.1059 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 207. The fragmentation of this molecular ion would likely proceed through several key pathways. A primary fragmentation pathway would involve the alpha-cleavage adjacent to the carbonyl group, leading to the loss of a CO molecule and the formation of a fragment ion. Another significant fragmentation would be the cleavage of the bond between the nitrogen atom and the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments with high precision, which serves to confirm the elemental composition. For instance, the exact mass of the [M+H]⁺ ion would be measured to several decimal places, providing strong evidence for the chemical formula C₁₂H₁₅FNO⁺.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Predicted m/zProposed Fragment Ion
207[C₁₂H₁₄FNO]⁺˙ (Molecular Ion)
179[C₁₁H₁₄FN]⁺˙ (Loss of CO)
124[C₇H₇FN]⁺˙ (3-Fluoro-5-methylaniline radical cation)
83[C₅H₇O]⁺ (Piperidin-4-one fragment)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption bands of the substituted benzene (B151609) ring and the carbonyl group.

The 3-fluoro-5-methylphenyl group is the primary chromophore. Aromatic systems typically exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid). For this compound, the more intense E-band, resulting from π → π* transitions, is expected to appear at shorter wavelengths, likely below 220 nm. The B-band, also a π → π* transition but with a lower probability, would be observed at longer wavelengths, typically around 260-280 nm. The substitution on the benzene ring with a fluorine atom and a methyl group may cause a slight bathochromic (red) shift of these bands compared to unsubstituted benzene.

The carbonyl group (C=O) of the piperidin-4-one ring also possesses a chromophore. It undergoes a weak n → π* transition, which is formally forbidden and thus has a low molar absorptivity. This absorption band is typically observed at longer wavelengths, often overlapping with or appearing as a shoulder on the B-band of the aromatic ring, in the range of 280-300 nm.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

Predicted λmax (nm)Electronic TransitionChromophore
~210-220π → π* (E-band)3-Fluoro-5-methylphenyl
~265-275π → π* (B-band)3-Fluoro-5-methylphenyl
~280-300n → π*Carbonyl (C=O)

X Ray Crystallographic Analysis of N Fluoro Substituted Phenyl Piperidin 4 One Derivatives

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on the molecular geometry, conformation, and the nature of intermolecular interactions that dictate how molecules pack in the solid state.

The analysis of a suitable single crystal of a compound like 1-(3-Fluoro-5-methylphenyl)piperidin-4-one would first reveal its crystal system and space group. The crystal system describes the symmetry of the unit cell, the smallest repeating unit of a crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

For example, a related compound, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one , was found to crystallize in the orthorhombic crystal system with the space group Pna2₁ ntu.ac.uk. Another derivative, 3-butyl-2,6-bis-(4-fluorophenyl)piperidin-4-one , crystallizes in the monoclinic system with the space group P2₁/c . Without experimental data for the title compound, its crystal system remains undetermined.

A key outcome of X-ray diffraction analysis is the highly precise measurement of bond lengths (the distance between the nuclei of two bonded atoms) and bond angles (the angle formed between three connected atoms). This data is fundamental to confirming the covalent structure of the molecule and identifying any geometric distortions caused by electronic or steric effects.

For the N-(3-Fluoro-5-methylphenyl) substituent, analysis would provide precise values for C-F, C-C, and C-H bonds within the aromatic ring, as well as the C-N bond connecting the phenyl group to the piperidinone ring. Within the piperidin-4-one ring, the C-N, C-C, and C=O bond lengths and the various C-C-C, C-N-C, and C-C=O angles would be determined. Deviations from standard values can indicate electronic effects, such as conjugation or hyperconjugation, and steric strain.

Substituted piperidine (B6355638) rings typically adopt a non-planar conformation to minimize angular and torsional strain. The most stable and common conformation is the "chair" form. nih.govbldpharm.comresearchgate.net In crystallographic studies of numerous N-substituted piperidin-4-one derivatives, the six-membered piperidinone ring is consistently observed to adopt a chair conformation. ntu.ac.uknih.govbldpharm.com This conformation is characterized by having four atoms in a plane, with one atom above and one below the plane. It is the expected conformation for this compound in the solid state.

The orientation of the N-(3-Fluoro-5-methylphenyl) group relative to the piperidin-4-one ring is defined by the torsion angle around the C(aryl)-N(piperidine) bond. This orientation is influenced by steric hindrance between the phenyl substituents and the axial protons on the piperidinone ring, as well as electronic interactions. In related structures, the aryl substituent typically adopts an equatorial position to minimize steric clashes. The planarity of the phenyl ring itself would also be confirmed, with the fluorine and methyl substituents lying within that plane.

In the solid state, molecules are held together by a network of intermolecular forces. X-ray crystallography elucidates these interactions, which can include classical hydrogen bonds, weaker C-H···O or C-H···F hydrogen bonds, and π-π stacking or C-H···π interactions involving the aromatic ring.

Given the presence of a carbonyl oxygen, a fluorine atom, and aromatic C-H groups in this compound, the crystal packing would likely be stabilized by a combination of weak intermolecular interactions. Studies on analogous fluorinated compounds show that C-H···F and C-H···O hydrogen bonds, as well as C-H···π interactions, are common features that guide the formation of the crystal lattice. bldpharm.com These interactions link individual molecules into chains, sheets, or more complex three-dimensional networks.

Intermolecular Interactions and Crystal Packing Architectures

Hydrogen Bonding Networks (N-H⋯O, C-H⋯N, etc.)

Hydrogen bonds are fundamental directional interactions that play a crucial role in dictating the supramolecular architecture of crystalline solids. In the context of N-(fluoro-substituted phenyl)piperidin-4-one derivatives, a variety of hydrogen bonding motifs can be anticipated, contributing to the stability of the crystal lattice.

In the absence of a stronger hydrogen bond donor, such as a hydroxyl or amine group on a neighboring molecule, the crystal packing is often dominated by a network of weaker C-H⋯O interactions. The hydrogen atoms of the piperidine ring, particularly those adjacent to the nitrogen atom and the carbonyl group, can engage in such interactions with the carbonyl oxygen of adjacent molecules, leading to the formation of chains or dimeric motifs.

The presence of a fluorine atom on the phenyl ring introduces the possibility of C-H⋯F and N-H⋯F interactions, although these are generally considered weak. nih.gov The acidity of the N-H proton in piperidinium (B107235) salts can lead to stronger N-H⋯O hydrogen bonds that link cations and anions into infinite chains. rsc.org In the case of this compound, the nitrogen atom is tertiary and thus lacks a proton for classical hydrogen bonding. However, in related structures where the piperidine nitrogen is protonated, strong N-H⋯O hydrogen bonds are a dominant feature of the crystal packing. rsc.org

Furthermore, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor for weak C-H donors from neighboring molecules, resulting in C-H⋯N interactions. These interactions, along with C-H⋯O bonds, contribute to a complex three-dimensional hydrogen-bonded network. A study on a 4-anilino-5-fluoroquinazoline derivative highlighted the potential for weak intramolecular NH⋯F hydrogen bonds, which could be a consideration in related structures. escholarship.org

Table 1: Representative Hydrogen Bond Geometries in Related Piperidin-4-one Derivatives

Donor (D)HAcceptor (A)D-H (Å)H⋯A (Å)D⋯A (Å)∠D-H⋯A (°)
C(2)HO(1)0.982.543.48162
C(6)HO(1)0.982.613.55159
C(5)HN(1)0.982.753.68158
N(1) (protonated)HO(1)1.011.852.85170

Note: The data in this table is representative of typical bond lengths and angles found in related piperidin-4-one crystal structures and is for illustrative purposes.

C-H⋯π and other Non-Covalent Interactions

Beyond classical hydrogen bonds, weaker non-covalent interactions, such as C-H⋯π interactions, play a significant role in the stabilization of the crystal structures of aromatic compounds. rsc.org The major attractive force in C-H⋯π interactions is dispersion, with a smaller electrostatic contribution. rsc.org In N-(fluoro-substituted phenyl)piperidin-4-one derivatives, the electron-rich π-system of the phenyl ring can act as an acceptor for hydrogen atoms from the C-H bonds of the piperidine ring or adjacent phenyl rings.

The geometry of these interactions is typically characterized by the C-H bond pointing towards the centroid of the aromatic ring. The presence of a fluorine substituent on the phenyl ring can influence the electron density of the aromatic system, potentially modulating the strength of these C-H⋯π interactions.

Table 2: Representative C-H⋯π Interaction Geometries in Aromatic Piperidine Derivatives

C-H Donorπ-Acceptor (Centroid)H⋯π Distance (Å)C-H⋯π Angle (°)
C(3)-HPhenyl Ring2.85145
C(5)-HPhenyl Ring2.91140
Phenyl C-HPhenyl Ring2.78152

Note: The data in this table is representative of typical geometries observed in related aromatic piperidine crystal structures and is for illustrative purposes.

Polymorphism and Crystallization Techniques

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of chemical and pharmaceutical compounds. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While specific polymorphic studies on this compound are not documented in the reviewed literature, the general behavior of piperidin-4-one derivatives suggests that polymorphism is a possibility.

The crystallization technique employed plays a pivotal role in determining which polymorphic form is obtained. Common techniques for the crystallization of piperidin-4-one derivatives include slow evaporation from solution, cooling crystallization, and vapor diffusion. nih.govchemrevlett.com The choice of solvent, cooling rate, and the presence of impurities can all influence the nucleation and growth of a specific polymorph. nih.gov

Influence of Solvent and Crystallization Conditions on Crystal Form

The solvent from which a compound is crystallized can have a profound impact on the resulting crystal form. researchgate.net This is due to the specific interactions between the solute and solvent molecules, which can influence the conformation of the molecule in solution and affect the kinetics of nucleation and crystal growth. nih.gov For piperidin-4-one derivatives, a range of solvents have been successfully used for crystallization, including ethanol (B145695), methanol, acetone, and mixtures such as ethanol-ethyl acetate (B1210297) and benzene-petroleum ether. chemrevlett.comchemrevlett.com

The polarity of the solvent can affect the solubility of the compound and the nature of the solute-solvent interactions. In some cases, solvent molecules can be incorporated into the crystal lattice, forming solvates. The rate of solvent evaporation or cooling also plays a crucial role. Slow evaporation or cooling generally favors the formation of thermodynamically more stable polymorphs, while rapid cooling can trap kinetically favored, metastable forms. nih.gov For instance, a review on the crystallization of piperidin-4-ones notes that recrystallization from ethanol is a common method for purification and obtaining single crystals. chemrevlett.com

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat) can also be influenced by the crystallization conditions and the nature of the substituents. chemrevlett.comchemrevlett.com Different conformations can lead to different packing arrangements and, consequently, different polymorphs.

Table 3: Influence of Solvent on the Crystallization of Piperidin-4-one Derivatives

Compound TypeSolvent(s)Observed Crystal Habit/ConformationReference
2,6-diaryl-3-(4-arylthio)piperidin-4-oneEthanol-ethyl acetateChair conformation chemrevlett.com
N-acyl-t(3)-isopropyl-r(2),c(6)-bis(2'furyl)piperidin-4-onesBenzene-petroleum etherAlternate chair or boat form chemrevlett.com
1-chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-oneDistilled ethanolBoat conformation chemrevlett.com
N-Benzyl piperidin-4-one oxime derivativeMethanolNot specified chemrevlett.com
3-alkyl-2,6-diphenylpiperidin-4-one oxime estersEthanolNormal chair confirmation chemrevlett.com

This table illustrates the variability in crystal outcomes based on the specific derivative and the solvent system used, underscoring the importance of carefully controlled crystallization experiments in obtaining a desired solid form.

Reactivity and Chemical Transformations of 1 3 Fluoro 5 Methylphenyl Piperidin 4 One

Reactions at the Carbonyl Group

The ketone at the 4-position is a versatile handle for further functionalization. It can undergo a variety of standard carbonyl reactions, including:

Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding alcohol, 1-(3-fluoro-5-methylphenyl)piperidin-4-ol.

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) would introduce an amino group at the 4-position.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide would allow for the formation of a carbon-carbon double bond at the 4-position.

Grignard and Organolithium Reactions: Addition of organometallic reagents would lead to the formation of tertiary alcohols.

Calculation of Global Chemical Reactivity Descriptors

Reactions Involving the Aromatic Ring

The 3-fluoro-5-methylphenyl group can undergo further electrophilic aromatic substitution, although the N-piperidonyl group is a deactivating substituent. The directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups would influence the position of any further substitution.

Chemical Reactivity and Mechanistic Studies of N Fluoro Substituted Phenyl Piperidin 4 One Derivatives

Reactivity Profile of the Piperidin-4-one Core

The piperidin-4-one ring system is a versatile scaffold possessing multiple reactive sites. nih.gov Its reactivity is primarily centered on the carbonyl group and the adjacent α-carbons.

The ketone at the C-4 position is a primary site for nucleophilic attack and condensation reactions. Like other ketones, it can be transformed into a variety of functional groups. youtube.com

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes addition reactions with a range of nucleophiles. Reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding 4-hydroxypiperidine (B117109) derivative. dtic.mil Reaction with organometallic reagents, like Grignard or organolithium compounds, leads to the formation of tertiary alcohols.

Condensation Reactions: The carbonyl group can react with primary amines to form imines (Schiff bases), which can be subsequently reduced in a process known as reductive amination. It also participates in condensation reactions with compounds containing active methylene (B1212753) groups, such as the Knoevenagel condensation. nih.gov For instance, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base affords α,β-unsaturated dinitriles or esters, respectively.

Wittig Reaction: The carbonyl can be converted to an exocyclic double bond through the Wittig reaction or its variants like the Horner-Wadsworth-Emmons reaction, reacting with phosphorus ylides or phosphonate (B1237965) carbanions to yield 4-methylenepiperidine (B3104435) derivatives. youtube.com

Molecular Adduct Formation: Piperidin-4-ones can act as electron donors due to the lone pair on the nitrogen atom, allowing them to form molecular addition compounds with electron-accepting molecules. researchgate.net

Table 1: Summary of Typical Reactions at the Carbonyl Group of the Piperidin-4-one Core

Reaction TypeReagent(s)Product TypeReference
ReductionNaBH₄, LiAlH₄4-Hydroxypiperidine dtic.mil
Grignard ReactionRMgX4-Alkyl/Aryl-4-hydroxypiperidine youtube.com
Reductive AminationR-NH₂, NaBH(OAc)₃4-Aminopiperidine sciencemadness.org
Knoevenagel CondensationCH₂(CN)₂, Base4-(Dicyanomethylene)piperidine nih.gov
Wittig ReactionPh₃P=CHR4-(Alkylidene)piperidine youtube.com

The α-carbons (C-3 and C-5) adjacent to the carbonyl group are acidic and can be deprotonated by a strong base to form an enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions.

Enolization: The formation of an enolate can be achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA). The resulting enolate can then react with various electrophiles.

Alkylation: Trapping the enolate with an alkyl halide is a common method for introducing substituents at the C-3 or C-5 position. rsc.orgyoutube.com However, direct alkylation of N-aryl-4-piperidones can sometimes be challenging. rsc.org An alternative approach is the Stork enamine synthesis, where the piperidinone is first converted to an enamine, which is then alkylated under milder conditions before being hydrolyzed back to the ketone. youtube.com

Aldol (B89426) and Claisen Condensations: The enolate can also participate in aldol reactions with aldehydes or ketones and Claisen-type condensations with esters, leading to more complex structures.

Table 2: Selected Alkylation and Related Reactions at the α-Carbon

Reaction TypeReagent(s)IntermediateProductReference
Direct Alkylation1. LDA; 2. R-XEnolate3-Alkyl-piperidin-4-one rsc.orgyoutube.com
Stork Enamine Synthesis1. R₂NH, H⁺; 2. R'-X; 3. H₃O⁺Enamine3-Alkyl-piperidin-4-one youtube.com
AcetonylationBromoacetoneEnolate3-Acetonyl-piperidin-4-one rsc.org

Influence of the N-(3-Fluoro-5-methylphenyl) Substituent on Intrinsic Reactivity

The N-aryl group is not merely a passive component; its electronic and steric properties significantly modulate the reactivity of the piperidin-4-one system.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and, by extension, the piperidine (B6355638) nitrogen. mdpi.com This reduction in basicity and nucleophilicity can affect reactions involving the nitrogen atom. While fluorine also has a weak resonance donating effect (+R), the inductive effect is generally dominant, especially from the meta position.

Methyl Group: The methyl group is electron-donating through both an inductive effect (+I) and hyperconjugation. This effect partially counteracts the electron-withdrawing nature of the fluorine atom.

The net electronic effect of the 3-fluoro-5-methylphenyl group is a finely balanced one. The piperidine nitrogen is less basic than in an N-alkyl piperidinone but more basic than in an N-(dihalo- or nitro-phenyl) analog. This electronic tuning is critical in many synthetic applications, as seen in studies where electron-deficient anilines react differently or give lower yields compared to electron-rich anilines in the synthesis of N-aryl piperidones. acs.org The presence of the fluorine can also influence the reactivity of the aryl ring itself towards, for example, nucleophilic aromatic substitution, although such reactions are generally difficult on fluoro-arenes unless further activated. nih.govbeilstein-journals.org

Table 3: Electronic Contributions of Substituents on the N-Aryl Ring

SubstituentPositionInductive EffectResonance EffectOverall Impact on Nitrogen Basicity
Fluoro (F)3 (meta)Strongly withdrawing (-I)Weakly donating (+R)Decrease
Methyl (CH₃)5 (meta)Weakly donating (+I)Donating (Hyperconjugation)Increase

The N-aryl group, with a methyl group at one of the meta positions, introduces significant steric bulk around the nitrogen atom. This steric hindrance can influence the approach of reagents to both the nitrogen and the adjacent α-carbons (C-2 and C-6).

This steric shielding can:

Dictate the conformational preference of the piperidine ring, which typically adopts a chair conformation. ntu.ac.uk

Influence the stereochemical outcome of reactions at the α-carbons by directing the approach of incoming electrophiles.

Hinder reactions that require nucleophilic attack at the nitrogen or complexation with a bulky catalyst. Studies have shown that sterically hindered anilines can lead to lower product yields in certain piperidone syntheses. acs.org However, many modern synthetic methods are robust enough to tolerate significant steric hindrance around the C-N bond. researchgate.net

Mechanistic Pathways of Functionalization and Derivatization Reactions

The structural features of 1-(3-fluoro-5-methylphenyl)piperidin-4-one make it a valuable precursor for a wide array of more complex molecules through various reaction mechanisms. googleapis.com

Aza-Michael Addition: The synthesis of the N-aryl piperidone core itself can proceed through a tandem reaction sequence. A common method involves the reaction of an aniline (B41778) with an α,β-unsaturated ketone precursor, which undergoes a conjugate (aza-Michael) addition followed by an intramolecular cyclization. acs.orgntu.edu.sg

Intramolecular Cyclization and Annulation: The piperidinone core is an excellent platform for building fused-ring systems. For example, functional groups introduced at the α-carbons can undergo intramolecular condensation or cyclization reactions. A 3-acetonyl derivative, for instance, can be cyclized to form a hexahydropyrindin-6-one. rsc.org More complex cascade reactions, such as those initiated by α-imino rhodium carbenes, can lead to 1,2-aryl/alkyl migration and annulation, yielding valuable piperidine derivatives in a single step. nih.govacs.org

Transition-Metal-Catalyzed Cross-Coupling: While the piperidinone itself is not typically a direct substrate for cross-coupling, it can be converted into a suitable precursor. For example, conversion of the ketone to an enol triflate or phosphate (B84403) generates a vinyl electrophile that can participate in Suzuki, Stille, or Heck cross-coupling reactions to introduce aryl or vinyl groups at the C-4 position. researchgate.net

Dearomatization/Reduction Sequences: A powerful strategy for synthesizing highly substituted piperidines involves the dearomatization of a corresponding pyridinium (B92312) salt precursor. nih.gov Quaternization of a substituted pyridine, followed by reduction (e.g., catalytic hydrogenation or transfer hydrogenation), can generate complex piperidine structures. nih.govorganic-chemistry.org The specific N-aryl group can be introduced through a reductive transamination of such pyridinium salts. nih.gov

Table 4: Overview of Mechanistic Pathways for Derivatization

Mechanistic PathwayKey TransformationReagents/ConditionsResulting StructureReference
Aza-Michael Addition/CyclizationC-N and C-C bond formationAniline, Michael acceptor, Base/AcidN-Aryl-4-piperidone acs.orgntu.edu.sg
Reductive AminationCarbonyl to amine conversionR-NH₂, reducing agent (e.g., NaBH₃CN)4-Substituted aminopiperidine sciencemadness.org
α-Imino Carbene Cascade1,2-Aryl/Alkyl migration & annulationDiazo compound, Rh(II) catalystFused/poly-substituted piperidines nih.govacs.org
Cross-Coupling (via enol phosphate)C-C bond formation at C-41. (EtO)₂P(O)Cl; 2. ArB(OH)₂, Pd catalyst4-Aryl-tetrahydropyridine researchgate.net
Reductive TransaminationPyridinium salt to N-aryl piperidinePyridinium salt, aniline, Hantzsch ester, catalystN-Aryl piperidine nih.gov

Conclusion

1-(3-fluoro-5-methylphenyl)piperidin-4-one represents a promising, albeit under-explored, chemical entity. It combines the proven utility of the piperidin-4-one scaffold with the advantageous properties imparted by fluorine and methyl substitution on the N-aryl ring. While direct experimental data on this specific compound is sparse, a thorough analysis based on established chemical principles allows for a comprehensive understanding of its likely synthesis, properties, and reactivity. Its potential as a versatile building block in both medicinal chemistry and broader organic synthesis is significant, and it warrants further investigation as a scaffold for the development of novel, biologically active molecules.

Conclusion and Future Research Directions

Summary of Key Findings on 1-(3-Fluoro-5-methylphenyl)piperidin-4-one

Direct and extensive research focused exclusively on this compound is limited in publicly accessible scientific literature. However, a comprehensive understanding can be extrapolated from the wealth of studies on structurally analogous N-aryl piperidin-4-ones.

The synthesis of N-aryl piperidin-4-ones is well-documented, with established methods including the condensation of an appropriately substituted aniline (B41778)—in this case, 3-fluoro-5-methylaniline—with 1,5-dihalopentan-3-ones or through a two-step process involving the reaction of anilines with N-methyl-N-benzyl-4-oxopiperidinium iodide. biomedpharmajournal.org These synthetic strategies are generally robust, allowing for the generation of a diverse library of N-aryl piperidone derivatives. The reactivity of the piperidin-4-one core is characterized by the chemistry of its ketone functional group and the potential for reactions at the alpha positions, such as aldol (B89426) condensations and cycloadditions, which serve as pathways to more complex molecular architectures. nih.gov

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

While the fundamental reactivity of the piperidin-4-one moiety is understood, specific aspects of the reactivity of this compound remain largely unexplored. The unique electronic and steric environment conferred by the 3-fluoro-5-methylphenyl substituent opens avenues for novel synthetic explorations.

Unexplored Reactivity:

Asymmetric Transformations: The development of catalytic enantioselective reactions targeting the prochiral ketone of this compound would be a significant advancement. This could lead to the synthesis of chiral piperidinol derivatives, which are valuable building blocks in drug discovery.

Complex Cycloadditions: The potential for this compound to participate in novel multicomponent reactions or complex cycloaddition cascades has not been fully investigated. Such reactions could provide rapid access to intricate polycyclic systems with potential biological relevance.

C-H Activation: Modern synthetic methods involving C-H activation at the piperidine (B6355638) ring or the aryl substituent could lead to the development of novel functionalization strategies, providing access to derivatives that are not accessible through traditional methods.

Novel Synthetic Opportunities:

The this compound scaffold is a prime candidate for the development of diverse chemical libraries. By systematically exploring reactions at the ketone, the nitrogen atom, and the aromatic ring, a wide array of novel compounds can be generated. For instance, the ketone can be transformed into various functional groups such as oximes, hydrazones, and spirocycles, each with the potential for unique biological activities. nih.govresearchgate.net

Prospects for Further Advanced Computational Modeling Studies

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. While specific computational studies on this exact molecule are not widely reported, the application of such methods holds considerable promise.

Areas for Computational Investigation:

Conformational Analysis: Detailed computational studies can elucidate the preferred conformations of the piperidine ring and the orientation of the aryl substituent. This information is crucial for understanding its interaction with biological targets.

Molecular Docking and Dynamics: In silico docking studies can predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as G-protein coupled receptors or enzymes. ekb.eg Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-receptor complex over time.

Prediction of Physicochemical Properties: Computational models can be employed to predict key drug-like properties, including solubility, lipophilicity (logP), and metabolic stability, guiding the design of new derivatives with improved pharmacokinetic profiles.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of known and potential reactions, helping to optimize reaction conditions and predict the feasibility of novel transformations.

Potential for the Development of Novel Chemical Entities Based on the Scaffold's Chemical Properties

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, and this compound represents a valuable starting point for the development of novel chemical entities. rsc.orgmdpi.com The inherent chemical properties of this scaffold, combined with the specific substitution pattern of the N-aryl group, provide a rich platform for drug discovery efforts.

The strategic placement of the fluorine atom and methyl group can influence metabolic stability and target engagement. Fluorine, in particular, is often introduced into drug candidates to block metabolic oxidation sites and enhance binding affinity through favorable electrostatic interactions.

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